JKC 363 - 436083-30-6

JKC 363

Catalog Number: EVT-242172
CAS Number: 436083-30-6
Molecular Formula: C69H91N19O16S2
Molecular Weight: 1506.72
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

JKC-363 (cyclic [Mpr11, D-Nal14, Cys18, Asp22-NH2]-β-MSH 11-22) is a synthetic peptide classified as a selective antagonist of the melanocortin 4 receptor (MC4R). [] It is a valuable tool in scientific research for investigating the role of MC4R in various physiological processes. [, , , ]

α-Melanocyte-stimulating hormone (α-MSH)

  • Compound Description: α-Melanocyte-stimulating hormone (α-MSH) is an endogenous agonist of melanocortin receptors, including MC4R. It plays a role in regulating various physiological processes, including pigmentation, energy homeostasis, and pain perception. [, , , , , ]
  • Relevance: JKC 363 is a selective antagonist of MC4R, while α-MSH is an agonist at this receptor. [, , , ] This makes α-MSH a valuable tool to study the effects of MC4R activation, which can be blocked by JKC 363 to confirm receptor specificity. [, , ]

NDP-MSH ([Nle(4), D-Phe(7)]melanocyte-stimulating hormone)

  • Compound Description: NDP-MSH is a synthetic analog of α-MSH with increased potency and stability. Like α-MSH, it acts as an agonist at melanocortin receptors, including MC4R. [, ] It has been shown to promote neurite outgrowth and BDNF expression in neuronal cells. []
  • Relevance: Similar to α-MSH, NDP-MSH serves as an agonist for MC4R, while JKC 363 acts as an antagonist. [] Researchers utilize NDP-MSH to investigate the effects of MC4R activation, and JKC 363 can be employed to block these effects, confirming the involvement of MC4R. []

SHU9119

  • Compound Description: SHU9119 is a synthetic compound that acts as both an antagonist at MC3R and MC4R and an agonist at MC1R and MC5R. [, ] It has been shown to reduce nociception in the late phase of the formalin test in mice. []

HS014

  • Compound Description: HS014 is a synthetic, selective antagonist of MC4R. [] It has been shown to enhance the analgesic effects of opioid agents and mitigate the development of morphine tolerance. []
  • Relevance: Both HS014 and JKC 363 are selective antagonists of the melanocortin 4 receptor (MC4R). [, ] They are structurally distinct but share the same pharmacological target, making them suitable tools for investigating the role of MC4R in various physiological processes. [, ]

Agouti-related protein (AgRP)

  • Compound Description: Agouti-related protein (AgRP) is an endogenous antagonist of MC3R and MC4R. [, , ] It plays a role in regulating energy balance and feeding behavior. [, ] In the adrenal gland, AgRP may exert an autocrine control on glucocorticoid production. []

Δ9-Tetrahydrocannabinol (THC)

  • Compound Description: Δ9-Tetrahydrocannabinol (THC) is the primary psychoactive component of cannabis. It acts as an agonist at cannabinoid receptors, particularly CB1 receptors, which are involved in regulating food intake. []
  • Relevance: While not structurally related to JKC 363, THC is relevant because research suggests an interaction between the cannabinoid and melanocortin systems in regulating feeding behavior. [] Studies demonstrate that while THC can increase feeding, this effect is not blocked by α-MSH, an MC4R agonist. [] Conversely, the effects of JKC 363, an MC4R antagonist, on feeding can be blocked by a CB1 receptor antagonist. [] This suggests that CB1 receptors may be located downstream of MC4R in the control of food intake. []

SR 141716

  • Compound Description: SR 141716 (Rimonabant) is a selective CB1 receptor antagonist. It has been investigated for its potential in treating obesity and metabolic disorders due to its appetite-suppressing effects. []
  • Relevance: While not structurally related to JKC 363, SR 141716 is relevant because it helps to elucidate the interaction between the cannabinoid and melanocortin systems in regulating food intake. [] Studies show that SR 141716 can attenuate the feeding induced by JKC 363, an MC4R antagonist, suggesting a downstream influence of CB1 receptors in the melanocortin pathway related to feeding behavior. []

[Glu6]α-MSH-ND

  • Compound Description: [Glu6]α-MSH-ND is a melanocortin receptor agonist with a primary affinity for MC4R and MC3R. It requires high concentrations to stimulate fatty acid oxidation (FAO) in muscle cells compared to α-MSH or NDP-MSH. []
  • Relevance: While both [Glu6]α-MSH-ND and JKC 363 target MC4R, they have opposite effects. [] [Glu6]α-MSH-ND acts as an agonist, while JKC 363 is an antagonist. [] The weak efficacy of [Glu6]α-MSH-ND in stimulating FAO, compared to α-MSH, suggests that MC5R, and not MC4R, may play a more dominant role in mediating the effects of α-MSH on FAO in skeletal muscle. [] This highlights the complexity of the melanocortin system and the importance of using selective tools like JKC 363 to dissect the specific roles of individual receptors. []
Classification

JKC 363 falls under the category of peptide antagonists. Its classification is significant due to its interaction with the melanocortin receptor system, which plays a crucial role in energy homeostasis and feeding behavior. This compound is utilized in various scientific studies to explore its effects on receptor activation and inhibition .

Synthesis Analysis

Methods and Technical Details

The synthesis of JKC 363 involves solid-phase peptide synthesis techniques, which allow for the construction of peptide chains in a stepwise manner. The specific sequence of JKC 363 is {Mpa}-Glu-His-{D-2-Nal}-Arg-Trp-Gly-Cys-Pro-Pro-Lys-Asp-NH2. A critical aspect of its synthesis is the formation of a disulfide bridge between the amino acids Mpa1 and Cys8, which is essential for the compound's structural integrity and functionality.

Industrial Production Methods
In industrial settings, large-scale production would typically employ high-performance liquid chromatography (HPLC) for purification after synthesis. This method ensures that the final product meets required purity standards necessary for biological testing and applications.

Molecular Structure Analysis

Structure and Data

The molecular formula of JKC 363 is C69H91N19O16S2C_{69}H_{91}N_{19}O_{16}S_{2}. The cyclic structure contributes to its stability and receptor binding characteristics. The disulfide bridge within the cyclic framework enhances its biological activity by maintaining a specific conformation that is recognized by the melanocortin receptors .

Chemical Reactions Analysis

Reactions and Technical Details

JKC 363 can undergo several types of chemical reactions:

  • Oxidation: This involves the formation of disulfide bonds, crucial for maintaining its cyclic structure.
  • Reduction: This process breaks disulfide bridges, potentially altering its biological activity.
  • Substitution: Modifications can occur on the peptide chain using specific amino acid derivatives.

Common reagents used in these reactions include hydrogen peroxide or iodine for oxidation, dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) for reduction, and coupling agents like N,N’-diisopropylcarbodiimide (DIC) for substitutions .

Mechanism of Action

Process and Data

JKC 363 acts primarily as an antagonist at the MC4R. Its mechanism involves blocking receptor activation by endogenous ligands such as alpha-melanocyte-stimulating hormone (α-MSH). Studies indicate that JKC 363 does not activate MC4R at sub-micromolar concentrations but effectively inhibits receptor activation by full agonists . This antagonistic action has implications in regulating appetite and energy expenditure.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

JKC 363 exhibits specific physical properties typical of cyclic peptides. These include:

  • Solubility: Generally soluble in polar solvents due to its peptide nature.
  • Stability: The disulfide bridge contributes to enhanced stability under physiological conditions.

The compound's melting point, boiling point, and other thermodynamic properties have not been extensively documented in available literature but are expected to align with those of similar cyclic peptides .

Applications

Scientific Uses

JKC 363 has significant applications in scientific research, particularly in pharmacology:

  • Research on Appetite Regulation: It is used to study the mechanisms underlying appetite control through melanocortin signaling pathways.
  • Metabolic Disorder Studies: JKC 363 serves as a tool to investigate potential treatments for obesity and related metabolic disorders by modulating MC4R activity.
  • Drug Development: Its properties make it a candidate for developing new drugs targeting melanocortin receptors to treat conditions associated with energy balance .
Introduction to JKC 363

Definition and Structural Classification as a Melanocortin Receptor Antagonist

JKC 363 (CAS 436083-30-6) is a synthetic peptide antagonist with high selectivity for the melanocortin-4 receptor (MC4R), a class A G protein-coupled receptor (GPCR) critically involved in energy homeostasis and nociception. Its molecular formula is C₆₉H₉₁N₁₉O₁₆S₂, with a molecular weight of 1506.71 g/mol [5] [9]. The peptide sequence is Mpr-Glu-His-D-2-Nal-Arg-Trp-Gly-Cys-Pro-Pro-Lys-Asp-NH₂, featuring three key structural modifications:

  • A 3-mercaptopropionic acid (Mpr) residue replacing the N-terminal amino group
  • D-2-naphthylalanine (D-2-Nal) at position 4
  • An intramolecular disulfide bridge between residues 1 (Mpr) and 8 (Cys) [6] [8]

These modifications confer protease resistance and enhance receptor-binding specificity. The disulfide bridge creates a cyclic conformation critical for anchoring to MC4R’s extracellular loops, while D-2-Nal sterically hinders agonist-like activation. JKC 363’s classification as a selective MC4R antagonist stems from its 90-fold higher affinity for MC4R (IC₅₀ = 0.5 nM) over MC3R (IC₅₀ = 44.9 nM), with negligible activity at MC1R, MC2R, or MC5R [3] [5].

Table 1: Structural Features of JKC 363

FeatureDescription
Peptide SequenceMpr-Glu-His-D-2-Nal-Arg-Trp-Gly-Cys-Pro-Pro-Lys-Asp-NH₂
Disulfide BridgeBetween Mpr¹ and Cys⁸
Key Residue Modifications• N-terminal deamination (Mpr) • D-isomer chiral center (D-2-Nal⁴)
Molecular Weight1506.71 g/mol
CAS Number436083-30-6

Historical Development and Discovery Context

JKC 363 emerged in the early 2000s amid intensified research into melanocortin receptors as therapeutic targets for obesity and pain. Its design built upon two key milestones:

  • Melanocortin Receptor Characterization (1990s): The cloning of five melanocortin receptors (MC1R-MC5R) revealed MC4R’s role in regulating food intake and energy expenditure via α-MSH agonism [2]. Genetic studies showed MC4R-knockout mice developed obesity without neuroendocrine defects, positioning MC4R as a clean target for metabolic interventions [2].
  • Peptide Engineering Advances: Early MC4R ligands like SHU9119 (a chimeric α-MSH/AGRP derivative) exhibited suboptimal selectivity, activating MC1R/MC5R while antagonizing MC4R [7]. JKC 363 was engineered to overcome this limitation by incorporating D-2-Nal—a bulky aromatic residue disrupting transmembrane helix alignment required for MC4R activation—and C-terminal amidation to enhance proteolytic stability [5] [9].

The first peer-reviewed reports (2002–2003) described JKC 363 as a tool compound for dissecting MC4R-specific functions. Kim et al. (2002) demonstrated its blockade of α-MSH-stimulated thyrotropin-releasing hormone (TRH) release in hypothalamic slices, confirming central MC4R modulation of thyroid axis activity [5] [9]. Bellasio et al. (2003) concurrently documented its anti-nociceptive effects in murine models [5].

Role in Receptor-Specific Pharmacological Research

JKC 363’s selectivity has made it indispensable for probing MC4R’s physiological roles and signaling mechanisms:

A. Decoding MC4R Signaling Pathways

  • Energy Homeostasis: JKC 363 reverses α-MSH-induced suppression of food intake in satiated rats (IC₅₀ ~0.1 mg/kg), confirming MC4R’s tonic inhibition of feeding behavior [5] [9]. It also blocks cannabinoid-MC4R interactions, elucidating crosstalk between orexigenic and anorexigenic systems [9].
  • Nociception: Intraplantar JKC 363 (10–100 µg) reduces formalin-induced pain behaviors by 60–80% in neuropathic rats, revealing peripheral MC4R’s role in sensitizing nociceptors. This effect correlates with MC4R upregulation in dorsal root ganglia after nerve injury [9].

B. Establishing Receptor Subtype Specificity

JKC 363’s 90-fold MC4R/MC3R selectivity enabled critical discoveries about receptor-specific functions:

  • MC4R vs. MC3R: Attenuates α-MSH-induced TRH release (MC4R-mediated) but not ACTH-induced glucocorticoid synthesis (MC2R-mediated) [9].
  • MC4R vs. MC5R: Fails to inhibit α-MSH-stimulated fatty acid oxidation in muscle cells—a process requiring MC5R activation—highlighting divergent metabolic roles for melanocortin receptors [9].

Table 2: Selectivity Profile of JKC 363 Across Melanocortin Receptors

ReceptorIC₅₀ (nM)Functional RoleJKC 363 Effect
MC4R0.5Feeding behavior, nociceptionPotent antagonism (Kᵢ = 0.2 nM)
MC3R44.9Energy partitioning, cytokine modulationWeak antagonism (90-fold lower vs MC4R)
MC5R>1000Exocrine secretion, fatty acid oxidationNo activity

C. Molecular Pharmacology Insights

  • Binding Mechanism: JKC 363’s D-2-Nal⁴ occupies MC4R’s hydrophobic pocket (Leu¹³³/Met¹³⁷), preventing agonist-induced conformational changes. Mutagenesis studies show Leu¹³³→Met substitution converts SHU9119 from antagonist to agonist, underscoring this residue’s role in JKC 363’s specificity [7].
  • Therapeutic Tool Development: Serves as a scaffold for brain-penetrant MC4R antagonists (e.g., TCMCB07) that mitigate chemotherapy-induced anorexia without tachyphylaxis [4].

Table 3: Key Research Applications of JKC 363

Research AreaKey FindingReference Model
Neuroendocrine ControlBlocks α-MSH-induced TRH release in paraventricular nucleusHypothalamic slice assays
Pain PathwaysReduces mechanical allodynia via peripheral MC4R antagonismCCI neuropathic rats
Feeding BehaviorReverses α-MSH-induced anorexia; interacts with endocannabinoid systemRat feeding studies
Receptor SpecificityDistinguishes MC4R-mediated (feeding) vs MC5R-mediated (metabolism) functionsC2C12 myocytes

Table 4: Alternate Compound Names for JKC 363

SynonymSource
[Deamino-Cys¹¹,D-2-Nal¹⁴,Cys¹⁸]-β-MSH (11-22) amide [9]
3-Mercaptopropionyl-Glu-His-D-2-Nal-Arg-Trp-Gly-Cys-Pro-Pro-Lys-Asp-NH₂
JKC-363 [5] [6]
JKC363 TFA (trifluoroacetate salt) [3]

Properties

CAS Number

436083-30-6

Product Name

JKC 363

Molecular Formula

C69H91N19O16S2

Molecular Weight

1506.72

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.